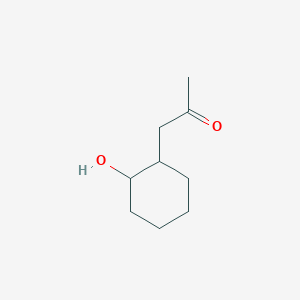
1-(2-Hydroxycyclohexyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxycyclohexyl)propan-2-one is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxycyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a suitable alkylating agent in the presence of a base. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion rates.
化学反应分析
Types of Reactions: 1-(2-Hydroxycyclohexyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1-(2-Hydroxycyclohexyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Hydroxycyclohexyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
相似化合物的比较
Cyclohexanol: Similar structure but lacks the propanone moiety.
Cyclohexanone: Similar structure but lacks the hydroxyl group.
2-Hydroxycyclohexanone: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: 1-(2-Hydroxycyclohexyl)propan-2-one is unique due to the presence of both a hydroxyl group and a propanone moiety on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
61154-44-7 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
1-(2-hydroxycyclohexyl)propan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(10)6-8-4-2-3-5-9(8)11/h8-9,11H,2-6H2,1H3 |
InChI 键 |
HWYWDRHBYYKTBB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


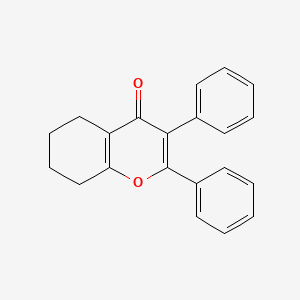
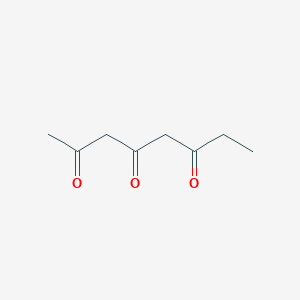
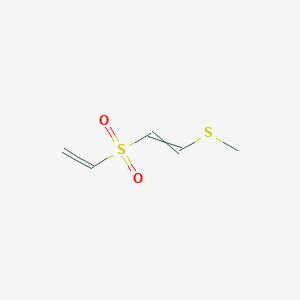
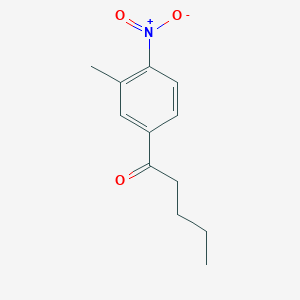
![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)
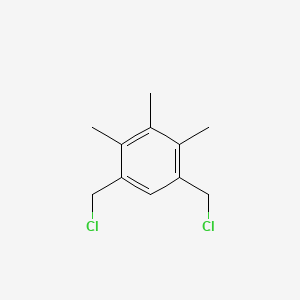
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)

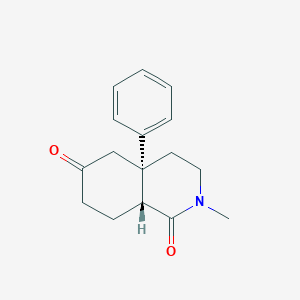
![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)


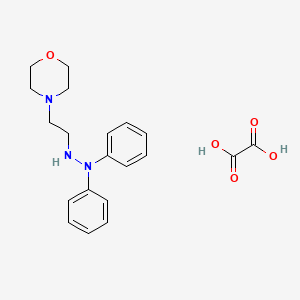
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
